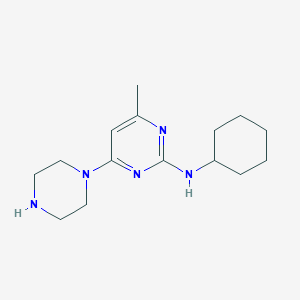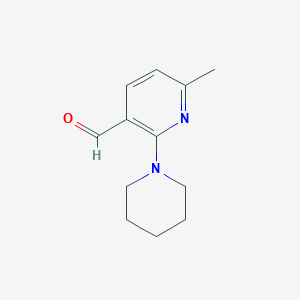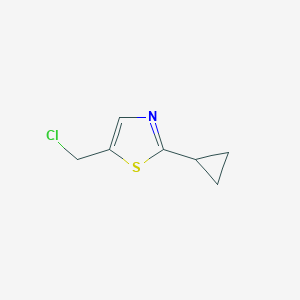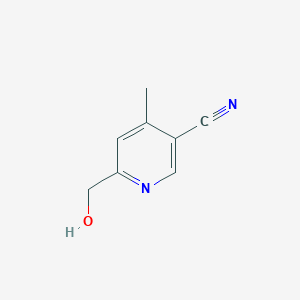
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol es un compuesto químico que presenta un anillo de tiazol sustituido con un grupo tetrahidropirano y un grupo metanol
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol normalmente implica la formación del anillo de tiazol seguida de la introducción de los grupos tetrahidropirano y metanol. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de una tioamida con una halocetona puede producir el anillo de tiazol, que luego puede ser funcionalizado adicionalmente .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de catalizadores y condiciones de reacción específicas para facilitar la formación del producto deseado. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, y la química de flujo continuo podría emplearse para lograrlo .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metanol puede oxidarse para formar un aldehído o un ácido carboxílico.
Reducción: El anillo de tiazol puede reducirse bajo condiciones específicas.
Sustitución: Los átomos de hidrógeno en el anillo de tiazol pueden ser sustituidos por diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y agentes halogenantes para las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metanol puede producir (2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)aldehído o (2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)ácido carboxílico .
Aplicaciones Científicas De Investigación
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto puede utilizarse en estudios que involucran la inhibición enzimática e interacciones proteicas.
Industria: Puede utilizarse en la producción de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual (2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol ejerce sus efectos involucra su interacción con objetivos moleculares como enzimas y receptores. El anillo de tiazol puede interactuar con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El grupo tetrahidropirano puede mejorar la afinidad y especificidad de unión del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)amina: Estructura similar pero con un grupo amina en lugar de metanol.
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)etanol: Estructura similar pero con un grupo etanol en lugar de metanol.
Singularidad
(2-(Tetrahidro-2H-piran-4-il)tiazol-5-il)metanol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de los anillos de tiazol y tetrahidropirano permite interacciones versátiles con varios objetivos moleculares, convirtiéndolo en un compuesto valioso en investigación y aplicaciones industriales .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5,7,11H,1-4,6H2 |
Clave InChI |
YAHNVFVICUWENA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)


![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)



